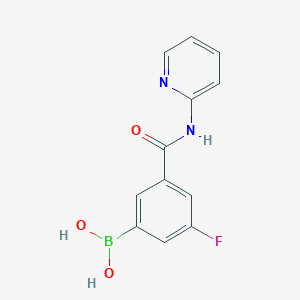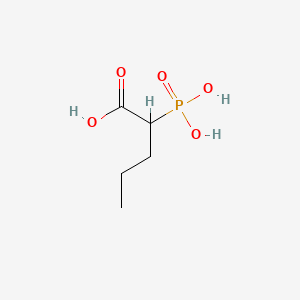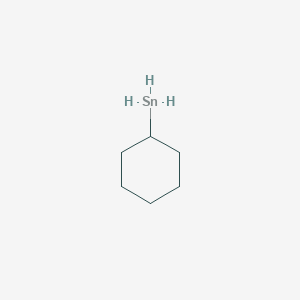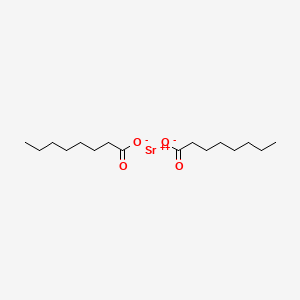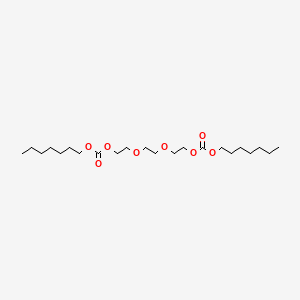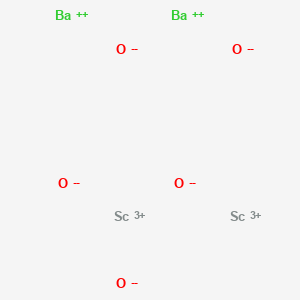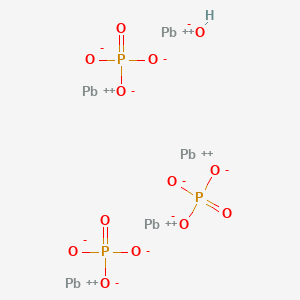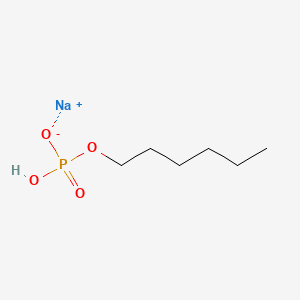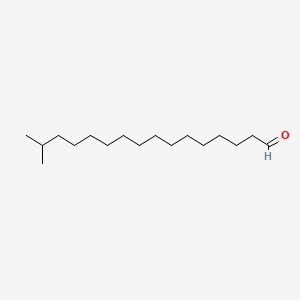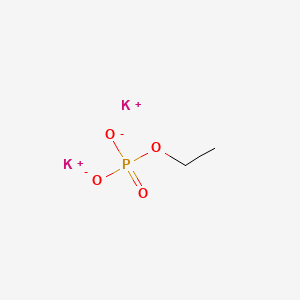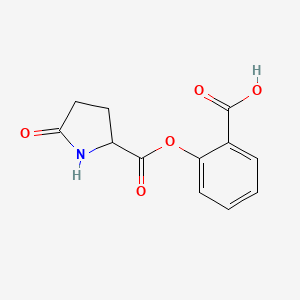
o-Carboxyphenyl 5-oxo-DL-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Carboxyphenyl 5-oxo-DL-prolinate: is a chemical compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol It is known for its unique structure, which includes a carboxyphenyl group attached to a 5-oxo-DL-prolinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Carboxyphenyl 5-oxo-DL-prolinate typically involves the esterification of 5-oxo-DL-proline with o-carboxyphenyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-Carboxyphenyl 5-oxo-DL-prolinate can undergo oxidation reactions, particularly at the proline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 5-oxo-DL-prolinate moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: Oxidized derivatives of the proline moiety.
Reduction: Hydroxylated derivatives of the 5-oxo-DL-prolinate moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-Carboxyphenyl 5-oxo-DL-prolinate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of o-Carboxyphenyl 5-oxo-DL-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The carboxyphenyl group and the 5-oxo-DL-prolinate moiety play crucial roles in binding to the active sites of enzymes or receptors, leading to changes in their activity .
Vergleich Mit ähnlichen Verbindungen
- o-Carboxyphenyl 5-oxo-L-prolinate
- m-Carboxyphenyl 5-oxo-DL-prolinate
- p-Carboxyphenyl 5-oxo-DL-prolinate
Comparison: o-Carboxyphenyl 5-oxo-DL-prolinate is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Compared to its isomers (m- and p-carboxyphenyl derivatives), the ortho configuration allows for intramolecular interactions that can influence its chemical behavior and biological activity .
Eigenschaften
CAS-Nummer |
85153-76-0 |
|---|---|
Molekularformel |
C12H11NO5 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
2-(5-oxopyrrolidine-2-carbonyl)oxybenzoic acid |
InChI |
InChI=1S/C12H11NO5/c14-10-6-5-8(13-10)12(17)18-9-4-2-1-3-7(9)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
QIVGHCRIRZKFKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C(=O)OC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


